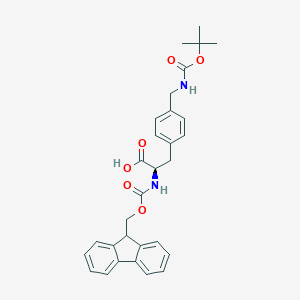

Fmoc-D-4-aminomethylphenylalanine(boc)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

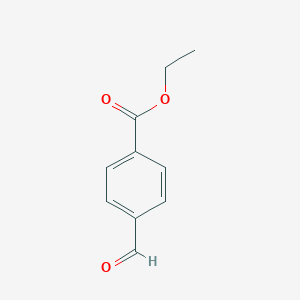

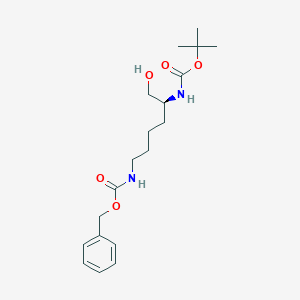

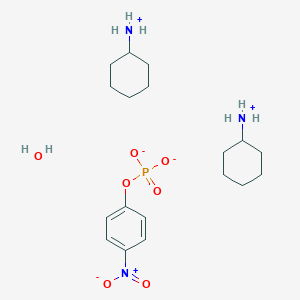

Fmoc-D-4-aminomethylphenylalanine(boc) is a chemical compound with the molecular formula C30H32N2O6 . It is also known by other names such as Fmoc-D-Phe(4-CH2NHBOC)-OH, Fmoc-p-(Boc-aminomethyl)-D-Phe-OH, and N-Fmoc-D-4-aminomethyl(Boc)Phenylalanine .

Molecular Structure Analysis

The molecular weight of Fmoc-D-4-aminomethylphenylalanine(boc) is 516.585 Da . The InChI code for the compound is 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-D-4-aminomethylphenylalanine(boc) is a white to off-white powder . It has a melting point of 150 - 180 °C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 734.3±60.0 °C at 760 mmHg .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-4-aminomethylphenylalanine(boc) is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities . This method is particularly useful when unnatural modifications or the introduction of site-specific tags are required . The compound can be anchored to hydroxyl solid supports to achieve high yields and prevent the formation of dipeptide and racemization .

Biological Research

Peptides synthesized using Fmoc-D-4-aminomethylphenylalanine(boc) have been used in various biological studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Drug Development

Peptides are important for the development of new drugs . The ability to synthesize peptides using Fmoc-D-4-aminomethylphenylalanine(boc) can aid in the development of new therapeutic agents.

Materials Science

Peptides are becoming increasingly important in materials science due to their self-assembling properties . Fmoc-D-4-aminomethylphenylalanine(boc) can be used to synthesize peptides that have these properties.

Hydrogel Formulation

Fmoc-D-4-aminomethylphenylalanine(boc) has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . The behavior of the final material obtained is deeply dependent on the preparation method .

Biomedical Applications

Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have potential for various biomedical applications .

Safety and Hazards

When handling Fmoc-D-4-aminomethylphenylalanine(boc), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)